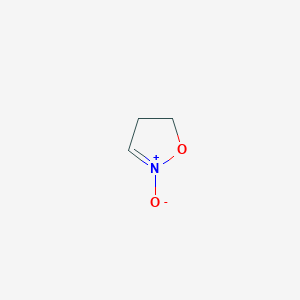
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic compounds, making them valuable in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be employed .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. For example, a solution of Deoxo-Fluor® in toluene and a solution of β-hydroxy amide in dichloromethane can be combined and reacted at room temperature in a reactor coil. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is a notable reaction, typically achieved using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas. These reagents facilitate various transformations, such as the oxidation of C5-unsubstituted oxazoline rings .
Major Products: The major products formed from the reactions of this compound include substituted oxazoles, which are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole has a wide range of scientific research applications. In medicinal chemistry, oxazole derivatives are explored for their potential as anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular agents . Additionally, these compounds are investigated for their roles in drug discovery and development, as they can readily bind to biological systems through non-covalent interactions .
In the field of chemistry, oxazoles are used as synthetic intermediates for the development of novel chemical entities. Their ability to participate in various chemical reactions makes them valuable building blocks for complex molecule synthesis .
Mecanismo De Acción
The mechanism of action of 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes and receptors by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the oxazole derivative .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Oxo-4,5-dihydro-1,2lambda~5~-oxazole include other oxazole derivatives, such as isoxazoles and oxadiazoles. These compounds share the five-membered ring structure with oxygen and nitrogen atoms but differ in the positions of these atoms and additional substituents .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of atoms and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit specific biological activities, making it a valuable compound in various scientific research applications .
Propiedades
Número CAS |
55055-07-7 |
|---|---|
Fórmula molecular |
C3H5NO2 |
Peso molecular |
87.08 g/mol |
Nombre IUPAC |
2-oxido-4,5-dihydro-1,2-oxazol-2-ium |
InChI |
InChI=1S/C3H5NO2/c5-4-2-1-3-6-4/h2H,1,3H2 |
Clave InChI |
BRIFVTYYOOJQMC-UHFFFAOYSA-N |
SMILES canónico |
C1CO[N+](=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


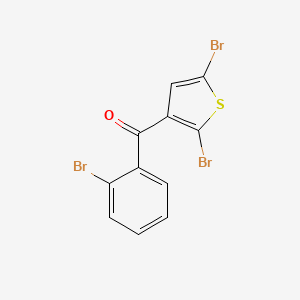
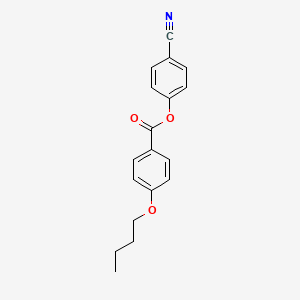
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
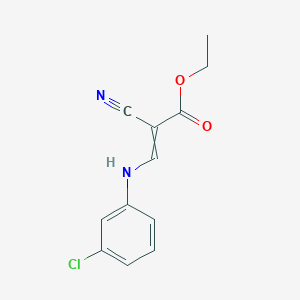
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
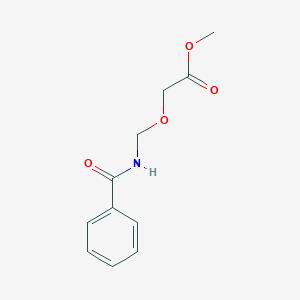
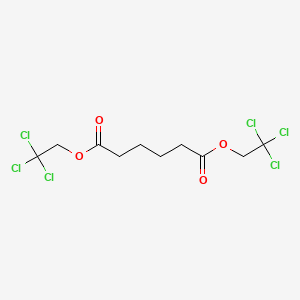
![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

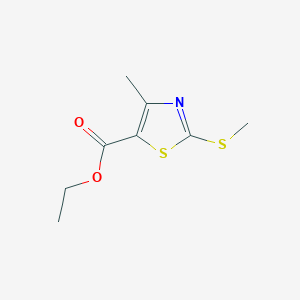
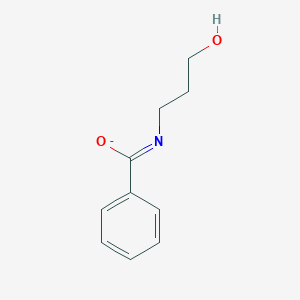
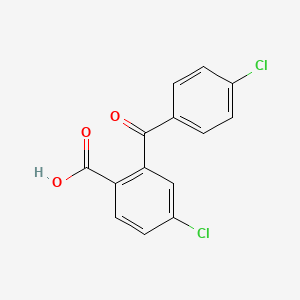
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
